

Ilorasertib: A Technical Guide to Downstream Signaling Effects

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Compound of Interest		
Compound Name:	Ilorasertib	
Cat. No.:	B612191	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ilorasertib (ABT-348) is a potent, orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with significant antineoplastic activity.[1][2] It was developed to dually inhibit key regulators of mitosis—the Aurora kinases—and critical pathways in tumor angiogenesis and proliferation driven by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] This technical guide provides an in-depth analysis of the downstream signaling effects of **ilorasertib**, presents quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes the core signaling pathways it modulates.

Core Mechanism of Action

Ilorasertib's primary mechanism of action is the competitive inhibition of multiple kinase families, leading to a broad-spectrum anti-tumor effect that targets both the cancer cell and its microenvironment.[3][5] Its principal targets include:

- Aurora Kinases: With high potency against Aurora B (AurB) and Aurora C (AurC), and moderate activity against Aurora A (AurA).
- VEGF and PDGF Receptor Families: Potent inhibition of all known members of the VEGFR and PDGFR families of receptor tyrosine kinases.[3]

Foundational & Exploratory





• Src Family Kinases: Inhibition of the Src family of cytoplasmic tyrosine kinases.[1]

This multi-targeted profile allows **ilorasertib** to disrupt cell division, angiogenesis, and cell proliferation simultaneously.[3]



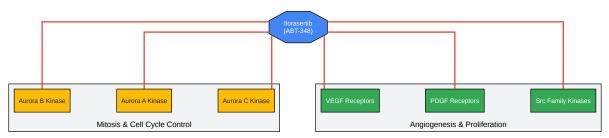


Figure 1: Ilorasertib's Multi-Target Inhibition Profile



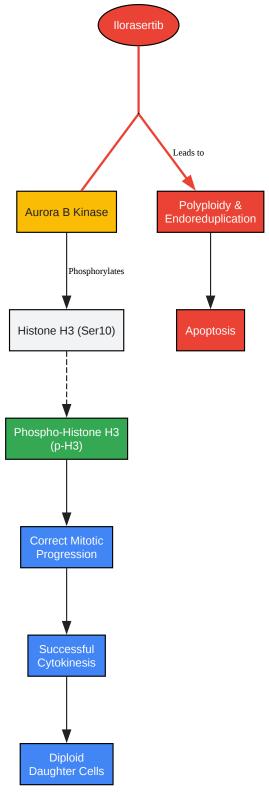


Figure 2: Ilorasertib's Effect on the Aurora B Pathway



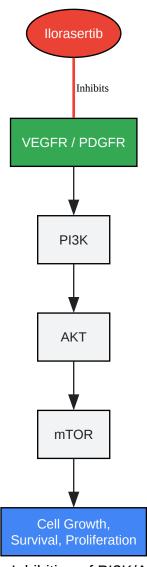


Figure 3: Ilorasertib's Inhibition of PI3K/AKT/mTOR Signaling



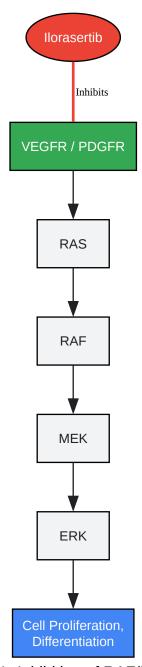


Figure 4: Ilorasertib's Inhibition of RAF/MEK/ERK Signaling



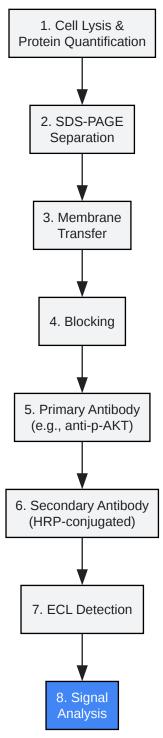


Figure 5: Western Blotting Experimental Workflow



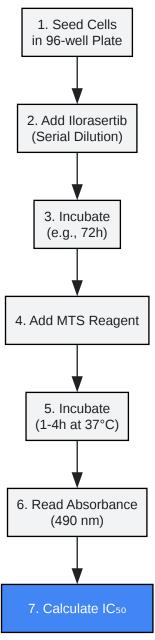


Figure 6: Cell Viability (MTS) Assay Workflow



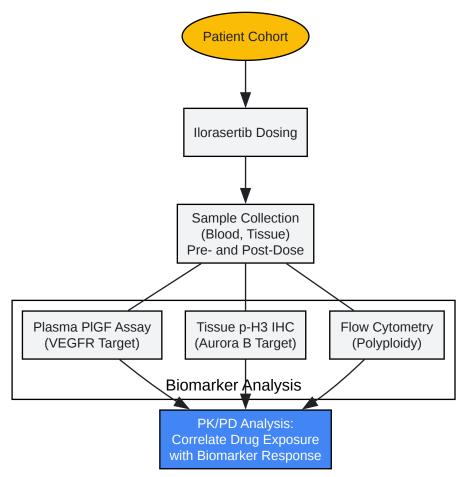


Figure 7: Clinical Pharmacodynamic Biomarker Workflow

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